molecular formula C12H16Cl2N2O B1522957 8-(3-Aminopropoxy)quinoline dihydrochloride CAS No. 1258649-86-3

8-(3-Aminopropoxy)quinoline dihydrochloride

Cat. No. B1522957
CAS RN: 1258649-86-3
M. Wt: 275.17 g/mol
InChI Key: VSRJOLFYZVBUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of quinoline and its derivatives has been extensively studied. A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has also been summarized .


Molecular Structure Analysis

The molecular structure of 8-(3-Aminopropoxy)quinoline dihydrochloride consists of a quinoline core with an aminopropoxy group attached at the 8th position .

Scientific Research Applications

Biological Research

“8-(3-Aminopropoxy)quinoline dihydrochloride” is a compound with potential applications in biological research. It can be used for studying cell signaling pathways and as a reference compound in the development of new biological assays. Its structural properties may allow it to interact with various biological molecules, providing insights into cellular processes .

Pharmaceutical Development

In the pharmaceutical industry, this compound could serve as a precursor or an intermediate in the synthesis of more complex molecules. Its aminopropoxy group might be useful in the modification of pharmacophores, potentially leading to the development of new drugs.

Chemical Synthesis

Chemists may employ “8-(3-Aminopropoxy)quinoline dihydrochloride” in custom synthesis projects. Its reactive sites make it a versatile building block for constructing larger, more complex chemical structures, which could have various industrial and research applications .

Pharmacological Studies

This compound’s effects on biological systems can be studied in pharmacological research. It might be used to explore its therapeutic potential, toxicity, metabolism, and pharmacokinetics in preclinical studies .

Neuroscience Research

Neuroscientists could use “8-(3-Aminopropoxy)quinoline dihydrochloride” to study neural pathways and brain chemistry. It might act on neurotransmitter systems or neural receptors, providing a tool for understanding neurological disorders and potential treatments .

Materials Science

In materials science, the compound could be investigated for its properties when incorporated into novel materials. Its molecular structure might influence the electrical, optical, or mechanical properties of materials, leading to innovative applications in electronics, photonics, or nanotechnology .

Analytical Chemistry

“8-(3-Aminopropoxy)quinoline dihydrochloride” can be used as a standard in analytical methods such as chromatography or spectroscopy. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical procedures.

Industrial Applications

The compound may find use in various industrial processes. For example, it could be a component in the synthesis of dyes, pigments, or other chemicals that require specific quinoline structures for their production.

properties

IUPAC Name

3-quinolin-8-yloxypropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.2ClH/c13-7-3-9-15-11-6-1-4-10-5-2-8-14-12(10)11;;/h1-2,4-6,8H,3,7,9,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRJOLFYZVBUNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCN)N=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-Aminopropoxy)quinoline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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